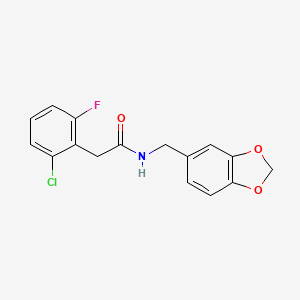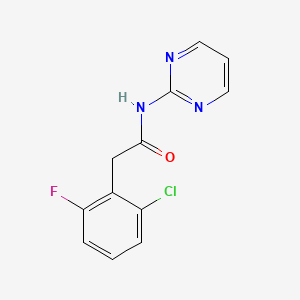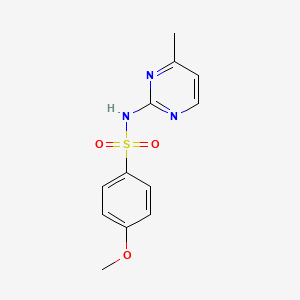
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide, also known as BDF 525, is a chemical compound that has been extensively studied for its potential therapeutic applications. BDF 525 belongs to the family of benzodioxole derivatives and has been shown to exhibit potent anti-inflammatory and analgesic effects.
Mechanism of Action
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide 525 exerts its anti-inflammatory and analgesic effects through the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of pro-inflammatory prostaglandins. By inhibiting COX-2, this compound 525 reduces the production of pro-inflammatory prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
This compound 525 has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammatory pain. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro. This compound 525 has been shown to have a good safety profile and does not exhibit significant toxicity at therapeutic doses.
Advantages and Limitations for Lab Experiments
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide 525 has several advantages for lab experiments. It is a potent and selective COX-2 inhibitor, making it a useful tool for studying the role of COX-2 in various inflammatory and pain-related disorders. This compound 525 has also been shown to have a good safety profile and does not exhibit significant toxicity at therapeutic doses.
One limitation of this compound 525 is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. However, this limitation can be overcome by formulating this compound 525 in a suitable vehicle or by using alternative administration routes such as intraperitoneal injection.
Future Directions
There are several future directions for the research and development of N-(1,3-benzodioxol-5-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide 525. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound 525 has been shown to exhibit potent anti-inflammatory effects in animal models of these diseases, and further studies are needed to determine its efficacy in humans.
Another potential application is in the treatment of pain-related disorders such as neuropathic pain and cancer pain. This compound 525 has been shown to exhibit potent analgesic effects in animal models of these disorders, and further studies are needed to determine its efficacy in humans.
In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and analgesic effects of this compound 525. This will help to identify potential targets for the development of novel therapeutic agents.
Conclusion
In conclusion, this compound 525 is a promising compound that exhibits potent anti-inflammatory and analgesic effects. Its selective inhibition of COX-2 makes it a useful tool for studying the role of COX-2 in various inflammatory and pain-related disorders. Further studies are needed to determine its efficacy in humans and to elucidate the molecular mechanisms underlying its effects. This compound 525 has the potential to be developed into a novel therapeutic agent for the treatment of inflammatory and pain-related disorders.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide 525 has been extensively studied for its potential therapeutic applications in various inflammatory and pain-related disorders. It has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammatory pain. This compound 525 has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro, indicating its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO3/c17-12-2-1-3-13(18)11(12)7-16(20)19-8-10-4-5-14-15(6-10)22-9-21-14/h1-6H,7-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJPLOOXUPVIQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B3451285.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3451289.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3451298.png)
![7-(difluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3451305.png)
![2-{[5-mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-1(2H)-phthalazinone](/img/structure/B3451307.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(benzylsulfonyl)acetyl]piperazine](/img/structure/B3451320.png)
![2-(benzylsulfonyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B3451324.png)
![2-(benzylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3451327.png)
![2,4-dimethoxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3451328.png)

![2-(2-chloro-6-fluorophenyl)-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3451350.png)
![2-(2-chloro-6-fluorophenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B3451360.png)

